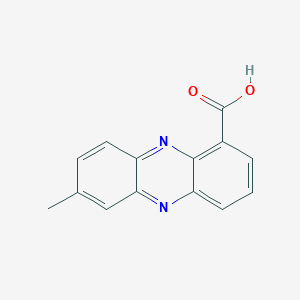

7-Methylphenazine-1-carboxylic acid

Vue d'ensemble

Description

7-Methylphenazine-1-carboxylic acid is a derivative of phenazine-1-carboxylic acid, a natural product found in microbial metabolites of Pseudomonads and Streptomycetes. This compound is recognized for its broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of phenazines, including 7-Methylphenazine-1-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:

Wohl–Aue Method: This involves the condensation of o-phenylenediamine with glyoxal or its derivatives.

Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2C-units.

Reductive Cyclization: This involves the reductive cyclization of diphenylamines.

Oxidative Cyclization: This method uses the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.

Pd-catalyzed N-arylation: This involves the palladium-catalyzed N-arylation of suitable precursors.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Methylphenazine-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the phenazine ring structure.

Substitution: Substitution reactions can introduce different functional groups into the phenazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium tetrahydroborate and sodium ethanolate in ethanol are commonly used for reduction reactions.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

7-Methylphenazine-1-carboxylic acid exhibits significant antimicrobial activity against a variety of pathogens. Studies have shown its effectiveness against both gram-positive and gram-negative bacteria.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Inhibition of growth | |

| Candida albicans | Antifungal activity |

The compound's mechanism involves the generation of reactive oxygen species (ROS), which are toxic to microbial cells, leading to their death. This property is particularly beneficial in developing new antibiotics amid rising antibiotic resistance.

Anticancer Activity

Research indicates that this compound has promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms.

The compound's ability to intercalate DNA and disrupt cellular processes makes it a candidate for further development as an anticancer drug.

Mechanistic Insights

The biological activities of this compound are attributed to its redox-active nature, which facilitates electron transfer processes in biological systems. This property is crucial for its antimicrobial and anticancer effects:

- Antimicrobial Mechanism : The compound promotes ROS generation, damaging cellular components such as DNA and membranes, leading to cell death.

- Anticancer Mechanism : It induces apoptosis through mitochondrial pathways, involving caspase activation and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Antifungal Activity : Research conducted by Gorantla et al. highlighted the antifungal properties against Trichophyton rubrum, with a minimum inhibitory concentration (MIC) of 4 mg/mL, making it a potential treatment for fungal infections like athlete's foot and ringworm .

- Cancer Treatment Potential : Myhren et al.'s study on acute myeloid leukemia demonstrated that the compound exhibited selective toxicity towards leukemia cells while sparing normal cells, suggesting its potential as a targeted therapy .

Mécanisme D'action

The mechanism of action of 7-Methylphenazine-1-carboxylic acid involves its ability to generate reactive oxygen species (ROS) through redox cycling . This redox activity disrupts cellular processes in microorganisms and cancer cells, leading to cell death. The compound targets various molecular pathways, including DNA synthesis and cell cycle regulation .

Comparaison Avec Des Composés Similaires

Phenazine-1-carboxylic acid: The parent compound with similar biological activities.

Pyocyanin: A phenazine derivative with potent antimicrobial properties.

Phenazine-1,6-dicarboxylic acid: Another derivative with distinct chemical properties.

Uniqueness: 7-Methylphenazine-1-carboxylic acid is unique due to its specific methyl group substitution, which enhances its biological activity and stability compared to other phenazine derivatives .

Activité Biologique

7-Methylphenazine-1-carboxylic acid (7-MPCA) is a bioactive compound belonging to the phenazine family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of 7-MPCA, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₁₃H₉N₂O₂

- Molecular Weight : 225.22 g/mol

- CAS Number : 103942-88-7

Antimicrobial Activity

7-MPCA exhibits significant antimicrobial properties against various pathogens. Studies indicate that it is effective against both bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.

Key Findings:

- Bacterial Activity : Research has shown that 7-MPCA can inhibit the growth of Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients. Its mechanism involves disrupting bacterial cell integrity and function .

- Fungal Activity : The compound has demonstrated antifungal activity against several phytopathogenic fungi, suggesting its utility in agricultural applications as a biopesticide .

Anticancer Properties

The anticancer potential of 7-MPCA has been extensively studied, particularly its effects on various cancer cell lines.

- Cytotoxicity : 7-MPCA induces cell death in cancer cells through apoptosis. It has been shown to selectively target lung (A549) and breast (MDA MB-231) cancer cell lines with IC50 values of approximately 488.7 nM and 458.6 nM, respectively .

- Cell Cycle Arrest : The compound causes G1 phase arrest in the cell cycle, effectively halting the proliferation of cancer cells .

- Mitochondrial Pathway Activation : Apoptosis induced by 7-MPCA is mediated through the mitochondrial intrinsic pathway, involving the activation of caspase-3 and downregulation of anti-apoptotic proteins such as Bcl-2 .

Research Case Studies

Several studies have highlighted the biological activities of 7-MPCA:

- Antimicrobial Efficacy Study :

- Anticancer Activity Assessment :

Table of Biological Activities

Propriétés

IUPAC Name |

7-methylphenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-8-5-6-10-12(7-8)15-11-4-2-3-9(14(17)18)13(11)16-10/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZYLUDVFLLAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=CC=CC(=C3N=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549577 | |

| Record name | 7-Methylphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103942-88-7 | |

| Record name | 7-Methylphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.